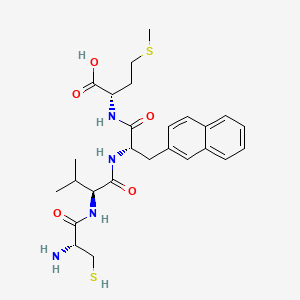

H-Cys-Val-2-Nal-Met-OH

Vue d'ensemble

Description

H-Cys-Val-2-Nal-Met-OH is a synthetic peptide derivative known for its peptidomimetic properties. This compound is composed of cysteine, valine, 2-naphthylalanine, and methionine residues. It is primarily used in scientific research for labeling short peptide sequences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Val-2-Nal-Met-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically starts with the attachment of the first amino acid (cysteine) to a solid resin. Subsequent amino acids (valine, 2-naphthylalanine, and methionine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

H-Cys-Val-2-Nal-Met-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

Reduction: The disulfide bond can be reduced back to free thiol groups.

Substitution: The methionine residue can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of alkylated methionine derivatives.

Applications De Recherche Scientifique

H-Cys-Val-2-Nal-Met-OH has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of diagnostic assays and biosensors.

Mécanisme D'action

H-Cys-Val-2-Nal-Met-OH exerts its effects by mimicking the structure and function of natural peptides. It can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The compound’s peptidomimetic nature allows it to bind to these targets with high affinity and specificity, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Cys-Val-2-Nal-OH: Lacks the methionine residue, making it less hydrophobic.

H-Cys-Val-Met-OH: Lacks the 2-naphthylalanine residue, reducing its aromaticity.

H-Cys-2-Nal-Met-OH: Lacks the valine residue, affecting its overall structure.

Uniqueness

H-Cys-Val-2-Nal-Met-OH is unique due to the presence of the 2-naphthylalanine residue, which enhances its aromaticity and hydrophobicity. This feature allows it to interact more effectively with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical research .

Activité Biologique

H-Cys-Val-2-Nal-Met-OH, also known by its CAS number 158022-12-9, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into its structure, biological functions, and relevant research findings, including case studies and data tables.

Structure and Properties

This compound is a peptidomimetic derivative characterized by the following molecular features:

- Molecular Formula : CHNOS

- Molecular Weight : 548.718 g/mol

- Peptide Sequence : Contains cysteine (Cys), valine (Val), 2-naphthylalanine (2-Nal), and methionine (Met) residues.

This compound's structure allows it to interact with biological systems effectively, particularly in signaling pathways and receptor interactions.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive potential of various peptide analogs, including this compound. Research indicates that modifications in peptide sequences can enhance their affinity for mu-opioid receptors (MOR), leading to significant pain relief effects. For instance, certain analogs demonstrated stronger antinociceptive effects when administered intracerebroventricularly in animal models .

Receptor Affinity

This compound has been investigated for its binding affinity to various receptors. The compound has shown promise as a receptor antagonist, particularly against neurokinin B (NKB) and gastrin-releasing peptide (GRP) receptors. Studies involving transfected cell lines revealed that this compound could effectively inhibit receptor-mediated signaling pathways, suggesting its potential for therapeutic applications in pain management and other conditions influenced by these receptors .

Case Studies

- Peptide Drug Conjugates : A study explored the synthesis of peptide-drug conjugates utilizing this compound as a scaffold. The resulting compounds exhibited enhanced stability and bioactivity, indicating the potential for developing new therapeutic agents in medicinal chemistry .

- Antinociceptive Testing : In a controlled experiment, researchers administered this compound to mice and measured pain response using the hot plate test. Results indicated a significant reduction in pain sensitivity compared to control groups, supporting the compound's antinociceptive properties .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSWNVHTKOMLQ-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658614 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158022-12-9 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.